molecular formula C13H15N3 B11886689 (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine CAS No. 675602-50-3

(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine

Cat. No.: B11886689
CAS No.: 675602-50-3
M. Wt: 213.28 g/mol
InChI Key: DRIWDSVTRJINQV-LLVKDONJSA-N
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Description

(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine is a chiral compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring attached to a pyrrolidine ring, which is further substituted with an amine group. The (3R) configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the reduction of a pyrrole derivative or via the cyclization of a 1,4-diamine precursor.

    Coupling of the Isoquinoline and Pyrrolidine Rings: The two rings can be coupled through a nucleophilic substitution reaction, where the isoquinoline derivative is reacted with a pyrrolidine derivative in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired stereochemistry and minimize by-product formation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

(3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    (3S)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine: The enantiomer of the compound with the opposite stereochemistry.

    1-(Isoquinolin-5-yl)pyrrolidin-3-amine: A non-chiral version of the compound.

    1-(Isoquinolin-5-yl)piperidin-3-amine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: (3R)-1-(Isoquinolin-5-yl)pyrrolidin-3-amine is unique due to its specific (3R) stereochemistry, which can significantly influence its biological activity and chemical reactivity. This stereochemistry can lead to different interactions with molecular targets compared to its enantiomer or other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

675602-50-3

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

(3R)-1-isoquinolin-5-ylpyrrolidin-3-amine

InChI

InChI=1S/C13H15N3/c14-11-5-7-16(9-11)13-3-1-2-10-8-15-6-4-12(10)13/h1-4,6,8,11H,5,7,9,14H2/t11-/m1/s1

InChI Key

DRIWDSVTRJINQV-LLVKDONJSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)C2=CC=CC3=C2C=CN=C3

Canonical SMILES

C1CN(CC1N)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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